molecular formula C8H8F2N2S B2866954 1-(2,6-difluorophenyl)-3-methylthiourea CAS No. 454229-34-6

1-(2,6-difluorophenyl)-3-methylthiourea

Cat. No.: B2866954
CAS No.: 454229-34-6
M. Wt: 202.22
InChI Key: PSGBVCLJRLKQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-N’-methylthiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,6-difluorophenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-N’-methylthiourea typically involves the reaction of 2,6-difluoroaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

2,6-difluoroaniline+methyl isothiocyanateN-(2,6-difluorophenyl)-N’-methylthiourea\text{2,6-difluoroaniline} + \text{methyl isothiocyanate} \rightarrow \text{1-(2,6-difluorophenyl)-3-methylthiourea} 2,6-difluoroaniline+methyl isothiocyanate→N-(2,6-difluorophenyl)-N’-methylthiourea

Industrial Production Methods

Industrial production of N-(2,6-difluorophenyl)-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-N’-methylthiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-N’-methylurea: Similar structure but with a urea group instead of a thiourea group.

    N-(2,6-difluorophenyl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.

    N-(2,6-difluorophenyl)-N’-phenylthiourea: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness

N-(2,6-difluorophenyl)-N’-methylthiourea is unique due to the presence of both fluorine atoms and a thiourea group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2S/c1-11-8(13)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGBVCLJRLKQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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